5-Chloro-2-fluorobenzonitrile

説明

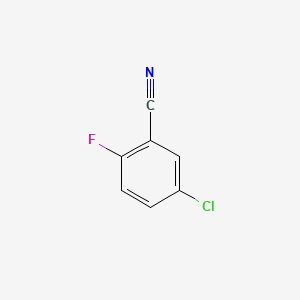

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNJDELEHIGPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205973 | |

| Record name | 5-Chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-34-7 | |

| Record name | 5-Chloro-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-FLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U2ML7JC3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chloro-2-fluorobenzonitrile CAS number and properties

An In-Depth Technical Guide to 5-Chloro-2-fluorobenzonitrile: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its applications, its synthesis, and the protocols that ensure its effective use in the laboratory.

Introduction: The Strategic Importance of a Dihalogenated Benzonitrile

This compound is a dihalogenated aromatic compound that has garnered significant attention in medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups: the nitrile, the fluoro group, and the chloro group. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for nucleophilic substitution, while the distinct electronic environments of the chlorine and fluorine atoms allow for selective chemical transformations. This unique combination makes it an exceptionally versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] It is particularly valued in the development of kinase inhibitors, a class of drugs central to modern oncology and immunology.[1]

Core Physicochemical & Spectroscopic Profile

Precise identification and characterization are the foundation of reproducible science. The properties of this compound are summarized below, providing the essential data for laboratory use.

Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties for this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 57381-34-7 | [1][2][3][4] |

| Molecular Formula | C₇H₃ClFN | [1][2][5] |

| Molecular Weight | 155.56 g/mol | [1][3][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Fluoro-5-chlorobenzonitrile, Benzonitrile, 5-chloro-2-fluoro- | [2][5] |

| Appearance | Typically a solid | [6] |

| Melting Point | 67-70 °C (lit.) | [4] |

| Solubility | Soluble in organic solvents like dichloromethane; likely insoluble in water. | [6] |

Spectroscopic Fingerprint for Compound Verification

For the practicing chemist, verifying the integrity of starting materials is non-negotiable. The following section details the expected spectroscopic data for this compound, which serve as a benchmark for quality control.

-

¹H NMR (Proton NMR): The aromatic region will display complex splitting patterns for the three protons on the benzene ring. Due to the electronegativity of the fluorine and chlorine atoms, the protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The proton ortho to the fluorine will exhibit a doublet with a characteristic ³J(H,F) coupling constant.

-

¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carbon bearing the nitrile group (C≡N) will be significantly downfield (typically >115 ppm). The carbon attached to the fluorine atom will appear as a doublet due to ¹J(C,F) coupling, which is a hallmark of fluorinated aromatics. The other aromatic carbons will also show smaller C-F couplings.

-

¹⁹F NMR (Fluorine NMR): This is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift provides insight into the electronic environment of the C-F bond.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of the primary functional groups. A sharp, intense peak around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The C-F and C-Cl stretching vibrations will appear in the fingerprint region, typically between 1000-1400 cm⁻¹.[2]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at m/z ≈ 155. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a definitive feature of the mass spectrum.

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and informs its subsequent reactivity. While multiple routes exist, a common strategy involves the halogenation of a benzonitrile precursor.[7]

Illustrative Synthetic Pathway

A plausible synthetic approach starts from 2-fluorobenzonitrile, which can be synthesized from precursors like 2-fluorobenzoyl chloride or via halogen exchange from 2-chlorobenzonitrile.[8][9] The subsequent chlorination step must be regioselective to yield the desired 5-chloro isomer.

Caption: A generalized workflow for the synthesis of this compound.

The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity of the halogenation, directing the chlorine atom to the position para to the fluorine and meta to the nitrile group.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile intermediate. Its functional groups provide multiple handles for molecular elaboration.

-

Kinase Inhibitors: The nitrile group can be hydrolyzed to a primary amide or reduced to an amine, while the halogenated positions are ripe for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. It has been used in the synthesis of aminobenzo[b]thiophene, a scaffold for potent kinase inhibitors.[1]

-

Antimicrobial Agents: This building block is employed in the preparation of aryl ether inhibitors targeting enzymes in pathogenic bacteria, such as Bacillus anthracis enoyl–ACP reductase, highlighting its utility beyond oncology.[1]

The following diagram illustrates its role as a key intermediate.

Caption: Diverse synthetic pathways starting from this compound.

Safety, Handling, and Storage

Authoritative safety data is paramount for protecting researchers. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

Based on the Globally Harmonized System (GHS), this compound is classified as:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][4]

-

Acute Toxicity, Dermal (Category 3/4), H311/H312: Toxic/Harmful in contact with skin.[2][10]

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[2][4]

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Eye Irritation (Category 2), H319: Causes serious eye irritation.

Recommended Handling Protocol

A self-validating system of safety is essential. The following protocol should be strictly adhered to:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

-

Spill Response: In case of a spill, evacuate the area. Collect the spilled solid without creating dust and place it in a suitable container for disposal.[11]

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, a common application for this substrate. The causality behind each step is explained to provide a deeper understanding.

Objective: To synthesize 5-Aryl-2-fluorobenzonitrile by coupling this compound with an arylboronic acid.

Methodology:

-

Reactor Setup (Inert Atmosphere):

-

Action: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is assembled.

-

Rationale: The palladium catalyst used in Suzuki couplings is sensitive to oxygen. An inert atmosphere (nitrogen or argon) is crucial to prevent catalyst degradation and ensure high reaction yields. Flame-drying removes adsorbed water from the glassware, which can also interfere with the reaction.

-

-

Reagent Addition:

-

Action: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Rationale: An excess of the boronic acid is used to drive the reaction to completion. The palladium catalyst is the heart of the catalytic cycle. The base is essential for the transmetalation step of the Suzuki mechanism.

-

-

Solvent Addition and Degassing:

-

Action: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Rationale: The solvent must be able to dissolve both the organic and inorganic reagents. The presence of water often accelerates the reaction. Degassing is a critical step to remove any residual dissolved oxygen.

-

-

Reaction Execution:

-

Action: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.

-

-

Work-up and Purification:

-

Action: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical sciences. Its well-defined reactivity and versatile functional handles provide chemists with a reliable platform for the synthesis of novel, high-value molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the laboratory.

References

- 1. ossila.com [ossila.com]

- 2. This compound | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. 5-氯-2-氟苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Chemical Raw Material [nj-finechem.com]

- 7. Buy this compound | 57381-34-7 [smolecule.com]

- 8. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 9. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

5-Chloro-2-fluorobenzonitrile safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-fluorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for this compound (CAS No. 57381-34-7), a halogenated benzonitrile building block essential in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[1][2] As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of Safety Data Sheet (SDS) points and provide a framework of understanding rooted in the principles of chemical reactivity, toxicology, and risk mitigation. The protocols and insights herein are designed to empower laboratory professionals to work safely and effectively with this compound.

Core Hazard Profile & Chemical Identity

This compound is a solid substance that presents multiple health hazards upon exposure.[2][3] Its primary risks are associated with acute toxicity if ingested, inhaled, or absorbed through the skin.[4][5] It is also a significant irritant to the skin, eyes, and respiratory system.[5] Understanding the fundamental properties of this molecule is the first step in establishing a robust safety protocol.

Table 1: Chemical Identification and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 57381-34-7 | [4][5] |

| Molecular Formula | C₇H₃ClFN | [4][5][6] |

| Molecular Weight | 155.56 g/mol | [4][6] |

| Appearance | Solid | [3] |

| Melting Point | 67-70 °C | |

| InChI Key | GJNJDELEHIGPKJ-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC(=C(C=C1Cl)C#N)F | [4][7] |

GHS Hazard Analysis: A Deeper Look

The Globally Harmonized System (GHS) provides a clear picture of the dangers associated with this compound. It is classified as acutely toxic and an irritant, mandating specific handling precautions.[5] The presence of the cyano (-C≡N) group is a primary driver of its systemic toxicity, while the halogenated aromatic ring contributes to its irritant properties.

Table 2: GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 / 4 | H311: Toxic in contact with skin / H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Note: Dermal toxicity classification varies between suppliers, with some citing Category 3 (Toxic) and others Category 4 (Harmful).[4][5] For maximum safety, protocols should be based on the more severe Category 3 classification.

The Scientific Rationale Behind the Hazards

-

Systemic Toxicity (Oral, Dermal, Inhalation): The toxicity of benzonitriles is often linked to the potential for in vivo metabolic conversion, which can release cyanide ions. Cyanide is a potent cytotoxic agent that inhibits cellular respiration. While the metabolic pathway for this specific molecule is not thoroughly investigated, the precautionary principle dictates that it be handled as a potential cyanide source. This underpins the urgency of preventing absorption through any route.

-

Irritation (Skin, Eye, Respiratory): Halogenated aromatic compounds are frequently irritants. The electrophilic nature of the benzene ring, enhanced by the electron-withdrawing effects of the halogens and nitrile group, can lead to interactions with biological macromolecules in the skin, eyes, and respiratory tract, triggering an inflammatory response. This is why direct contact and inhalation of dust must be strictly avoided.[8]

The Hierarchy of Controls: A Risk Mitigation Strategy

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination is not feasible as it is the required reagent. Substitution may be possible in some synthetic designs but is often not an option. Therefore, our primary focus must be on robust Engineering Controls , followed by stringent Administrative Controls and diligent use of Personal Protective Equipment (PPE) .

Standard Operating Protocol for Handling

This protocol is a self-validating system; adherence ensures that risks are managed at every step.

Objective: To safely weigh and dispense solid this compound for experimental use.

1. Preparation (Administrative & PPE):

- Step 1.1: Review this safety guide and the supplier-specific SDS.[5]

- Step 1.2: Ensure training on the proper use of the chemical fume hood and emergency procedures is complete and documented.

- Step 1.3: Don appropriate PPE. See Table 3 for details. Double-gloving (e.g., two pairs of nitrile gloves) is recommended.

- Step 1.4: Designate a specific work area within a certified chemical fume hood for the procedure. Ensure the area is clean and uncluttered.

- Step 1.5: Prepare all necessary equipment (spatulas, weigh boats, receiving flask, solvent) and place it within the fume hood before introducing the chemical.

- Step 1.6: Locate the nearest eyewash station, safety shower, and fire extinguisher.[9]

2. Execution (Engineering Controls):

- Step 2.1: Perform all manipulations of the solid compound exclusively within the chemical fume hood with the sash at the lowest practical height.[8]

- Step 2.2: Carefully open the container, avoiding any disturbance that could generate airborne dust.

- Step 2.3: Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat on a tared balance (if the balance is inside the hood) or into a pre-tared, sealed container for weighing outside the hood.

- Step 2.4: Immediately and securely close the main container.

- Step 2.5: Carefully add the weighed solid to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

3. Decontamination & Disposal:

- Step 3.1: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent-soaked towel.

- Step 3.2: Dispose of all contaminated disposable materials (weigh boats, gloves, paper towels) in a designated, sealed hazardous waste container.[10]

- Step 3.3: Wash hands and forearms thoroughly with soap and water after removing gloves and lab coat.[10]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Standard |

| Eye/Face | Chemical safety goggles or a face shield. | Protects against dust, splashes, and vapors. Must comply with OSHA 29 CFR 1910.133 or EN166.[10][11] |

| Hand | Impervious chemical-resistant gloves (e.g., Nitrile). | Prevents dermal absorption, which is a primary toxicity route.[12] Change gloves immediately if contaminated. |

| Body | Laboratory coat. | Provides a removable barrier to protect skin and clothing from contamination.[8] |

| Respiratory | Not required if handled in a fume hood. | A NIOSH/MSHA-approved respirator is necessary if engineering controls fail or for large spills.[10][11][12] |

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

Caption: Decision-making workflow for exposure and spill emergencies.

First-Aid Measures

Table 4: Emergency First-Aid Procedures

| Exposure Route | Step-by-Step Protocol | Critical Considerations |

| Inhalation | 1. Immediately move the affected person to fresh air.[5] 2. If breathing is difficult or stops, provide artificial respiration.[5][10] 3. Call for immediate medical attention.[5] | Do not use mouth-to-mouth if the person ingested the substance.[10] The primary goal is oxygenation. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[5] 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][10] 3. Seek immediate medical attention.[5] | Speed is essential to minimize dermal absorption. |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. | Continuous, gentle rinsing is crucial to remove all particles and chemicals. |

| Ingestion | 1. Do NOT induce vomiting.[5][10] 2. Rinse the mouth thoroughly with water.[5] 3. Never give anything by mouth to an unconscious person.[5] 4. Call a Poison Control Center or physician immediately.[10] | Inducing vomiting can cause aspiration of the chemical into the lungs. |

Causality: In all exposure scenarios, the immediate goal is dilution and removal of the chemical to prevent its absorption into the bloodstream. Providing the SDS to emergency responders is critical as it contains the hazard information and CAS number needed for proper treatment.

Spill & Leak Response

-

Personal Precautions: Evacuate unnecessary personnel. Avoid breathing dust and prevent contact with the substance. Ensure adequate ventilation.

-

Small Spill (Contained within a fume hood):

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a solvent-soaked cloth, and place the cloth in the waste container.

-

-

Large Spill (Outside of a fume hood):

-

Evacuate the immediate area.

-

Alert colleagues and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

-

Prevent entry into the area until cleanup is complete. Do not attempt to clean up a large spill without specialized training and equipment.

-

Storage and Disposal

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][11] The storage location should be secure and accessible only to authorized personnel ("Store locked up").[5] Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[10] This typically involves an approved hazardous waste disposal plant. Never dispose of this chemical down the drain.

References

- 1. ossila.com [ossila.com]

- 2. This compound Supplier in China [nj-finechem.com]

- 3. 5-Bromo-2-chlorobenzonitrile - Starshinechemical [starshinechemical.com]

- 4. This compound | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. cenmed.com [cenmed.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

The Emergence of a Key Scaffold: A Technical Guide to the Synthesis and Applications of 5-Chloro-2-fluorobenzonitrile

Abstract

5-Chloro-2-fluorobenzonitrile, a halogenated aromatic nitrile, has quietly emerged from the vast landscape of chemical intermediates to become a pivotal building block in modern medicinal chemistry. Its strategic substitution pattern offers a unique combination of reactivity and structural rigidity, making it an invaluable scaffold for the synthesis of a new generation of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and burgeoning applications of this compound, with a particular focus on its role in drug discovery and development. We will explore the primary synthetic routes, delving into the mechanistic underpinnings and providing field-proven insights into experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Introduction: The Strategic Importance of a Dihalogenated Benzonitrile

The confluence of a chloro, a fluoro, and a nitrile group on a benzene ring bestows upon this compound (C₇H₃ClFN) a unique set of chemical characteristics.[1][2][3] The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring for certain transformations, while the differential reactivity of the chloro and fluoro groups allows for selective, stepwise modifications. This has positioned this compound as a sought-after intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceuticals. Its incorporation into drug candidates has been linked to the development of potent kinase inhibitors and novel antithrombotic agents, highlighting its significance in addressing critical unmet medical needs. While the initial synthesis or "discovery" of this compound is not marked by a singular, celebrated event, its importance has grown organically with the increasing demand for sophisticated and highly functionalized building blocks in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis. The compound typically presents as a white to light yellow crystalline solid.[1]

| Property | Value | Source |

| CAS Number | 57381-34-7 | [2] |

| Molecular Formula | C₇H₃ClFN | [1][2][3] |

| Molecular Weight | 155.56 g/mol | [3] |

| Melting Point | 66-69 °C | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| IUPAC Name | This compound | [2] |

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Key spectral data are available from various sources, including Fourier-transform infrared (FTIR) and Raman spectroscopy.[2]

Synthesis Methodologies: A Tale of Two Strategies

The synthesis of this compound can be approached through several strategic pathways. The two most prominent and industrially relevant methods are the Sandmeyer reaction, which builds the nitrile functionality onto a pre-existing aromatic amine, and halogen exchange (Halex) reactions, which introduce the fluorine atom onto a chlorinated precursor.

The Sandmeyer Reaction: From Amine to Nitrile

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines into a variety of functional groups, including nitriles.[4][5] This radical-nucleophilic aromatic substitution proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) cyanide catalyst.[4][5][6]

Conceptual Workflow of the Sandmeyer Reaction

Caption: A conceptual workflow for the synthesis of this compound via the Sandmeyer reaction.

The reaction is initiated by the diazotization of the starting amine, 5-chloro-2-fluoroaniline, with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. This is followed by a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, regenerating the copper(I) catalyst and yielding the final product.[4][6]

The following is a representative, general protocol for the Sandmeyer cyanation of an arylamine. Note: This procedure should be adapted and optimized for the specific substrate and scale of the reaction.

-

Diazotization:

-

Dissolve 5-chloro-2-fluoroaniline in a suitable aqueous acid (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Halogen Exchange (Halex) Reaction: A Dance of Halogens

An alternative and often high-yielding approach to synthesizing fluorinated aromatic compounds is through a nucleophilic aromatic substitution reaction known as the Halex reaction.[1] This method involves the displacement of a chlorine atom with a fluorine atom using a fluoride salt, typically potassium fluoride, often in a high-boiling polar aprotic solvent.

Conceptual Workflow of the Halex Reaction

Caption: A conceptual workflow for the synthesis of this compound via a Halogen Exchange (Halex) reaction.

The Halex reaction proceeds via an addition-elimination mechanism. The fluoride anion attacks the carbon atom bearing the chlorine atom, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion yields the fluorinated product. The presence of the electron-withdrawing nitrile group is crucial as it stabilizes the Meisenheimer complex, thereby facilitating the reaction.[1]

The following is a general protocol for a Halex reaction. Note: Reaction conditions, particularly temperature and reaction time, are critical and require careful optimization.

-

Reaction Setup:

-

To a flame-dried flask equipped with a magnetic stirrer and a reflux condenser, add the starting material (e.g., 2,5-dichlorobenzonitrile), anhydrous potassium fluoride, and a high-boiling polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).

-

The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can sometimes enhance the reaction rate.

-

-

Reaction Execution:

-

Heat the reaction mixture to a high temperature (typically in the range of 150-220 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water and stir to precipitate the product.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

Dry the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. Its dihalogenated and cyanated structure provides multiple points for diversification, enabling the generation of libraries of compounds for screening in drug discovery campaigns.

Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The benzonitrile moiety can act as a key pharmacophore, interacting with the hinge region of the kinase active site. The chloro and fluoro substituents can be used to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further chemical modifications to optimize binding affinity and selectivity.

Antithrombotic Agents

Recent research has highlighted the use of this compound in the development of novel antithrombotic agents. These drugs are crucial for the prevention and treatment of blood clots. The specific structural features of this building block contribute to the overall shape and electronic properties of the final drug molecule, enabling it to bind effectively to its target protein in the coagulation cascade.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate care in a laboratory setting. It is potentially toxic upon ingestion and skin contact.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound has transitioned from a relatively obscure chemical intermediate to a valuable and strategic building block in the arsenal of the medicinal chemist. Its synthesis, achievable through robust and well-established methodologies like the Sandmeyer and Halex reactions, provides access to a scaffold with unique and desirable properties for drug design. As the quest for more potent, selective, and safer therapeutics continues, the demand for such highly functionalized and versatile building blocks is set to increase. The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of new and important pharmaceutical agents in the years to come.

References

A Guide to the Spectroscopic Characterization of 5-Chloro-2-fluorobenzonitrile

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-fluorobenzonitrile (CAS No: 57381-34-7), a key halogenated intermediate in the synthesis of pharmaceuticals and advanced materials.[1] For researchers in drug development and materials science, unambiguous structural confirmation is paramount. This document serves as a practical reference for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide a self-validating framework for analysis.

Introduction: The Analytical Imperative

This compound is a disubstituted aromatic nitrile whose reactivity and utility are dictated by the precise arrangement of its functional groups. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring, but the positional isomers possess vastly different chemical properties.[2] Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational requirement for its successful application in complex synthetic pathways. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and Mass Spectra to build a comprehensive and unambiguous structural profile of the title compound.

Molecular Properties Summary

| Property | Value | Source |

| CAS Number | 57381-34-7 | [3] |

| Molecular Formula | C₇H₃ClFN | [4][5] |

| Molecular Weight | 155.56 g/mol | [3][4][5] |

| Monoisotopic Mass | 154.9938050 Da | [6] |

| IUPAC Name | This compound | [6] |

| Melting Point | 66-70 °C | [3][5] |

graph "molecule" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes C1 [label="C1", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C2", pos="-1.3,0.75!", fontcolor="#202124"]; C3 [label="C3", pos="-1.3,-0.75!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C5", pos="1.3,-0.75!", fontcolor="#202124"]; C6 [label="C6", pos="1.3,0.75!", fontcolor="#202124"]; C7 [label="C7", pos="0,2.8!", fontcolor="#202124"]; N [label="N", pos="0,3.9!", fontcolor="#202124"]; F [label="-F", pos="-2.6,1.25!", fontcolor="#34A853"]; Cl [label="-Cl", pos="2.6,-1.25!", fontcolor="#EA4335"]; H3 [label="H", pos="-2.3,-1.25!", fontcolor="#4285F4"]; H4 [label="H", pos="0,-2.5!", fontcolor="#4285F4"]; H6 [label="H", pos="2.3,1.25!", fontcolor="#4285F4"]; // Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C1 -- C7; C7 -- N [style=filled, penwidth=3]; C2 -- F; C5 -- Cl; C3 -- H3; C4 -- H4; C6 -- H6;

}

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential, with the added diagnostic layer of coupling to the ¹⁹F nucleus.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-4, and H-6. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, chlorine, and nitrile groups, while the splitting patterns are dictated by both homonuclear (H-H) and heteronuclear (H-F) coupling.

Key Interpretive Points:

-

H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the chlorine atom. It is expected to be the most downfield of the three protons. Its multiplicity will be a doublet of doublets, arising from coupling to H-4 (⁴JHH, meta-coupling) and H-3 (⁵JHH, para-coupling, often very small or unresolved).

-

H-3: This proton is ortho to the fluorine atom. It will exhibit a larger coupling to fluorine (³JHF) and a smaller coupling to H-4 (³JHH, ortho-coupling). This will likely appear as a triplet or a doublet of doublets.

-

H-4: This proton is ortho to the chlorine atom and coupled to both H-3 and H-6. It will appear as a complex multiplet, often a triplet of doublets, due to ortho-coupling with H-3 (³JHH) and meta-coupling with H-6 (⁴JHH).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-6 | ~7.8 - 8.0 | dd | ⁴JHH ≈ 2.5, ⁵JHH ≈ 0.5 |

| H-3 | ~7.3 - 7.5 | t or dd | ³JHF ≈ 8.0, ³JHH ≈ 8.5 |

| H-4 | ~7.5 - 7.7 | ddd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.0, ⁴JHH ≈ 2.5 |

Note: Actual chemical shifts can vary based on solvent and concentration. The above are estimates based on substituent effects.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling relationships in this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals. The presence of the highly electronegative fluorine atom introduces carbon-fluorine (C-F) coupling, which is a powerful diagnostic tool. The carbon directly attached to fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF), while other nearby carbons will show smaller two-, three-, and four-bond couplings.

Key Interpretive Points:

-

C-CN (C-7): The nitrile carbon typically appears around 115-120 ppm.

-

C-F (C-2): This carbon will be significantly downfield due to the direct attachment of fluorine and will be split into a large doublet (¹JCF ≈ 240-260 Hz).

-

C-Cl (C-5): The carbon attached to chlorine will show a moderate downfield shift.

-

C-H Carbons (C-3, C-4, C-6): Their chemical shifts are influenced by their position relative to the substituents.

-

Quaternary Carbon (C-1): This carbon, attached to the nitrile group, will have a low intensity and will be split by the fluorine atom (²JCF).

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-2 | ~160 - 165 | d | ¹JCF ≈ 255 |

| C-4 | ~135 - 138 | d | ⁴JCF ≈ 3 |

| C-5 | ~133 - 135 | s | - |

| C-6 | ~131 - 133 | d | ⁴JCF ≈ 2 |

| C-3 | ~118 - 120 | d | ²JCF ≈ 20 |

| C-7 (CN) | ~114 - 116 | d | ³JCF ≈ 3 |

| C-1 | ~105 - 108 | d | ²JCF ≈ 15 |

Note: These are predicted values. For authoritative analysis, comparison with an experimental spectrum is essential. General chemical shift ranges are based on established data.[7]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific sample and solvent to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time is required; typically, 256-1024 scans with a relaxation delay of 2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.[8] For this compound, the most prominent features will be the nitrile stretch and vibrations associated with the substituted aromatic ring.

Spectral Interpretation: The IR spectrum provides a distinct "fingerprint" for this molecule. The most diagnostically significant absorptions are:

-

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile functional group is expected in the 2220-2260 cm⁻¹ region.[9] Its high intensity and unique position make it an excellent marker.

-

Aromatic C=C Stretch: Multiple bands of variable intensity appear in the 1400-1600 cm⁻¹ region, confirming the presence of the benzene ring.

-

C-F Stretch: A strong absorption, characteristic of the carbon-fluorine bond, is typically observed in the 1000-1400 cm⁻¹ range.

-

C-Cl Stretch: A strong absorption for the carbon-chlorine bond is expected in the 600-800 cm⁻¹ region.[9]

-

Aromatic C-H Stretch: These appear as weaker bands above 3000 cm⁻¹.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1600, 1480, 1400 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-F Stretch | Aryl-Fluoride |

| ~800-900 | Strong | C-H Bend (OOP) | Substituted Aromatic |

| ~750 | Strong | C-Cl Stretch | Aryl-Chloride |

Data derived from typical values and publicly available spectra.[6][9]

Caption: Standard workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

Experimental Protocol: ATR FT-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Lower the instrument's pressure anvil to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain structural information from the fragmentation pattern of the molecule.

Analysis of the Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is the most critical piece of information. For this compound, the nominal mass is 155 u. A crucial validation is the isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). The spectrum will exhibit a molecular ion peak (M⁺) at m/z 155 and an M+2 peak at m/z 157, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

-

Key Fragmentation Pathways: Fragmentation in EI-MS occurs via the loss of stable neutral molecules or radicals.[10]

-

Loss of Cl: Fragmentation of the C-Cl bond would result in a fragment at m/z 120 ([M-Cl]⁺).

-

Loss of CN/HCN: Loss of the nitrile group as a radical (·CN) would yield a fragment at m/z 129. Alternatively, loss of neutral HCN can occur, leading to a fragment at m/z 128.

-

Loss of F: While the C-F bond is strong, loss of a fluorine radical can occur, resulting in a fragment at m/z 136.

-

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 157 | [C₇H₃³⁷ClFN]⁺ | Isotopic peak for molecular ion |

| 155 | [C₇H₃³⁵ClFN]⁺ | Molecular Ion (M⁺) |

| 120 | [C₇H₃FN]⁺ | Loss of ·Cl |

| 99 | [C₆H₃F]⁺ | Loss of ·Cl and HCN |

Caption: A simplified primary fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which is typically heated to 250 °C. The sample is vaporized and carried onto the GC column by a carrier gas (usually helium).

-

Chromatographic Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (EI source, 70 eV). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion: A Cohesive Spectroscopic Portrait

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the C-H framework, with C-F and H-F couplings providing definitive proof of the substituent positions. IR spectroscopy rapidly confirms the presence of the critical nitrile functional group and the substituted aromatic system. Finally, Mass Spectrometry validates the molecular weight and reveals a fragmentation pattern, including the characteristic 3:1 isotopic signature for chlorine, that is fully consistent with the proposed structure. Together, these techniques provide a robust and self-validating dataset essential for any researcher utilizing this important chemical building block.

References

- 1. ossila.com [ossila.com]

- 2. Buy this compound | 57381-34-7 [smolecule.com]

- 3. 5-氯-2-氟苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 6. This compound | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 9. FTIR [terpconnect.umd.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 5-Chloro-2-fluorobenzonitrile

An In-Depth Technical Guide to 5-Chloro-2-fluorobenzonitrile: Properties, Synthesis, and Applications

Executive Summary: this compound is a halogenated aromatic nitrile that has emerged as a critical building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its unique electronic properties, conferred by the ortho-fluoro and para-chloro substituents relative to the nitrile group, create a versatile scaffold for complex molecular architectures. This guide provides a comprehensive technical overview of its physical and chemical properties, spectroscopic signature, reactivity patterns, synthesis protocols, and key applications, with a focus on its role in drug discovery.

This compound, with CAS Number 57381-34-7, is a disubstituted benzonitrile derivative.[1][2] The strategic placement of its functional groups—an electron-withdrawing cyano (nitrile) group, a highly electronegative fluorine atom, and a moderately electronegative chlorine atom—governs its reactivity and utility. The fluorine atom, positioned ortho to the nitrile, is particularly susceptible to nucleophilic aromatic substitution (SNA), a characteristic that synthetic chemists exploit to introduce a variety of functional moieties. This reactivity profile makes it an invaluable precursor for synthesizing biologically active molecules, including kinase inhibitors and antithrombotic agents.[1] This document serves as a technical resource for researchers and process chemists, offering insights into the fundamental properties and practical handling of this important chemical intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound forms the basis of its chemical behavior. The benzene ring is substituted with a nitrile group, a fluorine atom at the C2 position, and a chlorine atom at the C5 position.

Caption: Molecular structure of this compound.

The key physical and chemical properties are summarized below. This compound typically presents as a white to light yellow crystalline solid.[3]

| Property | Value | Source(s) |

| CAS Number | 57381-34-7 | [1][2][4] |

| Molecular Formula | C₇H₃ClFN | [1][4][5] |

| Molecular Weight | 155.56 g/mol | [1][2][6] |

| Appearance | White to light yellow crystalline solid | [1][3] |

| Melting Point | 67-70 °C | [1][2][4] |

| Boiling Point | 262.03 °C (Normal) | [7] |

| Density | 1.373 g/cm³ (calculated at 25°C) | [7] |

| Purity | Typically ≥97% | [2][5] |

| Solubility | Soluble in organic solvents like dichloromethane; likely insoluble in water. | [6] |

| SMILES | N#Cc1cc(Cl)ccc1F | [7] |

| InChI Key | GJNJDELEHIGPKJ-UHFFFAOYSA-N | [2][7] |

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The key spectral features are outlined below.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the primary functional groups. The most prominent absorption is the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2240 cm⁻¹. Other characteristic absorptions include C-F stretching vibrations (around 1200-1300 cm⁻¹) and C-Cl stretching (typically below 800 cm⁻¹). The aromatic C-H stretching can be observed just above 3000 cm⁻¹.[8] Spectral data for this compound is available in public databases.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is relatively simple, showing three distinct signals in the aromatic region (typically 7.0-8.0 ppm). The coupling patterns (doublets, doublet of doublets) and coupling constants are diagnostic for the 1,2,4-trisubstituted benzene ring, with splitting influenced by both neighboring protons and the fluorine atom.

-

¹³C NMR : The carbon NMR spectrum will display seven signals. The nitrile carbon is characteristically deshielded, appearing around 115-120 ppm. The aromatic carbons will show signals in the 110-140 ppm range, with their chemical shifts and C-F coupling constants providing definitive structural information.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z 155. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed, confirming the elemental composition.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nature of both the nitrile group and the halogens activates the aromatic ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA) : This is the most significant reaction pathway for this molecule. The fluorine atom at the C2 position is an excellent leaving group in SNA reactions, a phenomenon attributed to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex.[3] The ortho-cyano group provides further resonance stabilization for the negative charge developed during the attack of a nucleophile.[3] This makes the C2 position highly susceptible to substitution by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), often under milder conditions than those required for displacing the chlorine atom.[3]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNA).

This selective reactivity allows for precise molecular engineering, making it a preferred building block for creating complex pharmaceutical intermediates. For instance, it is used in the synthesis of aminobenzo[b]thiophenes, which serve as kinase inhibitors.[1]

Synthesis and Manufacturing Considerations

The synthesis of this compound can be achieved through several routes, often starting from more readily available precursors. Halogenation of benzonitrile or nucleophilic substitution on a related precursor are common strategies.[3]

Representative Protocol: Diazotization-Fluorination of 2-Amino-5-chlorobenzonitrile

A common laboratory-scale synthesis involves the Sandmeyer-type reaction or Balz-Schiemann reaction starting from 2-amino-5-chlorobenzonitrile. The following protocol is a representative example and must be performed with appropriate safety precautions in a well-ventilated fume hood.

Step-by-Step Methodology:

-

Diazotization: 2-Amino-5-chlorobenzonitrile is dissolved in a solution of tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C in an ice-salt bath.

-

Formation of Diazonium Salt: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction is monitored for the completion of diazotization.

-

Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt precipitates from the solution and is collected by filtration, washed with cold ether, and dried under vacuum.

-

Thermal Decomposition (Fluorination): The dried diazonium salt is gently heated until the evolution of nitrogen gas ceases. This thermal decomposition (pyrolysis) step introduces the fluorine atom onto the aromatic ring.

-

Purification: The crude product is purified, typically by steam distillation followed by recrystallization from a suitable solvent (e.g., ethanol/water), to yield pure this compound.

Caption: Workflow for a representative synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The structural motifs present in this compound make it a highly sought-after intermediate in drug discovery.[1] The presence of chlorine is known to enhance the efficacy of many pharmaceuticals.[11]

-

Kinase Inhibitors: As mentioned, it is a key precursor for synthesizing aminobenzo[b]thiophenes, a class of compounds investigated as potent kinase inhibitors for potential cancer therapies.[1]

-

Antithrombotic Agents: It has been utilized in the discovery of milvexian, an orally bioavailable inhibitor of Factor XIa, which is under investigation for antithrombotic therapy.[1]

-

Antibacterial Agents: The molecule is also used in preparing aryl ether inhibitors targeting Bacillus anthracis enoyl-ACP reductase, highlighting its potential in developing new antibacterial drugs.[1]

-

Agrochemicals: Beyond pharmaceuticals, its derivatives are explored in the synthesis of novel herbicides and pesticides, where the specific halogenation pattern can fine-tune biological activity and environmental persistence.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate care.[3]

-

Hazard Classification: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2][12] It also causes skin and serious eye irritation and may cause respiratory irritation.[12] The GHS signal word is "Danger" or "Warning".[2][12]

-

Personal Protective Equipment (PPE): When handling this compound, impervious gloves, safety goggles or a face shield, and a dust mask (such as a type N95 respirator) are mandatory.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of heat or ignition.[6]

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations, typically through a licensed chemical waste disposal company.[13]

Conclusion

This compound is a cornerstone intermediate for advanced organic synthesis. Its well-defined reactivity, particularly the selective activation of the C-F bond towards nucleophilic substitution, provides a reliable and versatile handle for constructing complex molecular frameworks. For scientists in drug development and specialty chemicals, a thorough understanding of its properties, from its spectroscopic signature to its safe handling requirements, is essential for leveraging its full synthetic potential.

References

- 1. ossila.com [ossila.com]

- 2. This compound 97 57381-34-7 [sigmaaldrich.com]

- 3. Buy this compound | 57381-34-7 [smolecule.com]

- 4. This compound | 57381-34-7 | INDOFINE Chemical Company [indofinechemical.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Chemical Raw Material [nj-finechem.com]

- 7. chem-casts.com [chem-casts.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. This compound | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Chloro-2-fluorobenzonitirle (57381-34-7)IR [m.chemicalbook.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Chloro-2-fluorobenzonitrile (CAS 57381-34-7), a critical building block in the pharmaceutical and agrochemical industries.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.[2][3] This document delves into the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents its qualitative solubility profile in a range of common laboratory solvents, and provides a detailed, field-proven protocol for experimental solubility determination. This guide is intended for researchers, chemists, and drug development professionals who handle this compound.

Introduction to this compound

This compound is a di-halogenated aromatic nitrile. Its molecular structure, featuring a benzene ring substituted with a nitrile (-C≡N) group, a fluorine atom, and a chlorine atom, makes it a versatile intermediate for organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable precursor for synthesizing complex molecules, including kinase inhibitors and other active pharmaceutical ingredients (APIs).[1] The efficiency of these synthetic processes is deeply rooted in the compound's interaction with various solvents, making a thorough understanding of its solubility an indispensable asset in the laboratory.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key to predicting and explaining the solubility of this compound lies in its unique molecular architecture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57381-34-7 | [1][4][5] |

| Molecular Formula | C₇H₃ClFN | [4][5][6][7] |

| Molecular Weight | 155.56 g/mol | [1][4][6] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 67 - 70 °C | [1] |

| Boiling Point | 262.03 °C | [4] |

| Density | 1.37 g/cm³ | [4] |

The molecule's solubility behavior is a direct consequence of the interplay between its polar and nonpolar elements.

-

Polar Moieties : The strongly electronegative fluorine and chlorine atoms, along with the polar nitrile group (-C≡N), create a significant molecular dipole. The nitrogen atom in the nitrile group can also act as a weak hydrogen bond acceptor.

-

Nonpolar Moiety : The aromatic benzene ring is inherently nonpolar (hydrophobic) and favors interactions with nonpolar solvents through van der Waals forces.[8]

The balance between these competing characteristics dictates the compound's affinity for different types of solvents.

Caption: Key molecular features governing the solubility of this compound.

Guiding Principles of Solubility

The foundational principle for predicting solubility is the adage "like dissolves like".[9] This means that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents (e.g., water, methanol) effectively dissolve polar solutes through strong dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes primarily through weaker van der Waals forces.

For a molecule like this compound, which possesses both polar and nonpolar characteristics, its solubility will exist on a spectrum across various solvents. More advanced predictions can be made using thermodynamic models that consider factors like activity coefficients and the solute's melting properties, though these are often computationally intensive.[2][10][11] Temperature also plays a crucial role; the solubility of most solid organic compounds increases with rising temperature.[12]

Solubility Profile of this compound

Based on its molecular structure and established chemical principles, the following qualitative solubility profile can be expected. It is important to note that this table serves as a predictive guide; precise quantitative data should be determined experimentally for critical applications.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring allows for some interaction, but the molecule's overall polarity limits high solubility. Similar compounds like benzonitrile are soluble in toluene.[13] |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | High | These solvents effectively solvate the polar C-F, C-Cl, and C≡N bonds through strong dipole-dipole interactions without the steric hindrance of hydrogen-bond donation. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can engage in dipole-dipole interactions. While the compound is not a hydrogen bond donor, the nitrile can act as an acceptor. Benzonitrile is miscible with ethanol.[13][14] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" is a strong indicator here. The presence of chlorine in both solute and solvent facilitates favorable dipole-dipole and dispersion forces.[6] |

| Aqueous | Water | Very Low / Insoluble | The large, nonpolar benzene ring dominates the molecule's character in water, making it hydrophobic. The polar groups are insufficient to overcome the energy required to disrupt water's strong hydrogen-bonding network.[6] |

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The isothermal equilibrium gravimetric method is a robust and widely accepted technique.

Causality Behind Experimental Choices

-

Isothermal Conditions : Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system at that specific state.

-

Equilibrium : A mixture of solute and solvent must be given sufficient time and agitation to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Failure to reach equilibrium is a primary source of error, typically leading to an underestimation of solubility. A 24-48 hour window is standard practice to ensure saturation.[12]

-

Gravimetric Analysis : This method is chosen for its directness and accuracy. By measuring the mass of the solute in a known volume of saturated solution, it avoids potential interferences that can affect spectroscopic methods.

Step-by-Step Methodology

-

Vial Preparation : Use a clear glass vial with a screw cap lined with a chemically resistant septum.

-

Sample Addition : Add an excess amount of this compound to the vial (e.g., 50-100 mg). The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition : Using a calibrated pipette, add a precise volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Equilibration : Tightly seal the vial. Place it in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vial for 24-48 hours.

-

Phase Separation : After equilibration, remove the vial and place it in a centrifuge. Spin at a moderate speed (e.g., 5000 rpm) for 15 minutes to pellet all undissolved solids, leaving a clear, saturated supernatant.

-

Sampling : Carefully and quickly withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette, ensuring not to disturb the solid pellet.

-

Quantification : Dispense the aliquot of supernatant into a pre-weighed, clean, dry vial. Evaporate the solvent completely using a gentle stream of nitrogen or a vacuum oven at a temperature well below the compound's boiling point.

-

Final Weighing : Once the solvent is fully evaporated, re-weigh the vial containing the dried solute residue.

-

Calculation : Determine the mass of the dissolved solid by subtraction. Calculate the solubility using the formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Safety and Handling

This compound must be handled with appropriate caution.

-

Hazards : The compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin and serious eye irritation.[5][15]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles when handling the compound.[15][16]

-

Engineering Controls : All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][15]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][15]

Conclusion

This compound is a compound of moderate polarity, characterized by a structural blend of a nonpolar aromatic ring and polar nitrile and halogen functional groups. This duality results in high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents, and very low solubility in water. For any application in which this compound is used, from laboratory-scale synthesis to industrial process development, a solid grasp of its solubility is essential for achieving desired outcomes in efficiency, purity, and yield. The predictive framework and experimental protocol provided in this guide offer the necessary tools for scientists to make informed decisions and generate reliable, quantitative solubility data.

References

- 1. ossila.com [ossila.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem-casts.com [chem-casts.com]

- 5. This compound | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Chemical Raw Material [nj-finechem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.ws [chem.ws]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 12. youtube.com [youtube.com]

- 13. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 14. benzonitrile [chemister.ru]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Chloro-2-fluorobenzonitrile: Emerging Opportunities in Drug Discovery and Materials Science

Introduction

In the landscape of modern chemical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, 5-Chloro-2-fluorobenzonitrile has emerged as a uniquely versatile and powerful intermediate. Its value lies in a deceptively simple structure: a benzonitrile core rendered electron-deficient by the cyano moiety and functionalized with two distinct halogen atoms. This specific arrangement of fluorine and chlorine substituents imparts a highly predictable and selective reactivity profile, making it an ideal scaffold for the synthesis of high-value compounds in medicinal chemistry and advanced materials. This guide provides a senior-level perspective on the core reactivity of this molecule and delineates compelling, forward-looking research trajectories for scientists and drug development professionals.

Section 1: Core Reactivity and Physicochemical Profile

The utility of this compound is fundamentally rooted in its electronic properties and the resulting chemical behavior. The powerful electron-withdrawing nature of the nitrile group (-C≡N) significantly lowers the electron density of the aromatic ring, thereby activating it towards nucleophilic aromatic substitution (SNAr).

| Property | Value | Reference |

| CAS Number | 57381-34-7 | [1] |

| Molecular Formula | C₇H₃ClFN | [2] |